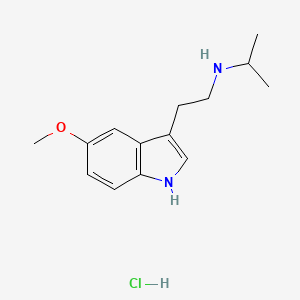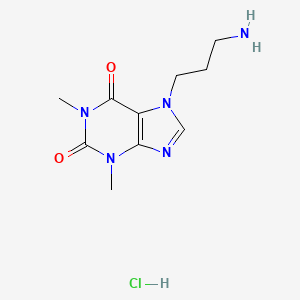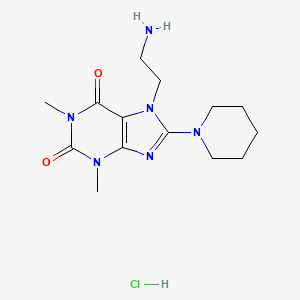![molecular formula C18H25N5O3 B4159996 7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B4159996.png)
7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione
Descripción general
Descripción
The compound 7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione is a complex organic molecule with a unique structure that combines a cyclohexenone moiety with a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclohexenone Moiety: The cyclohexenone structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to introduce the keto group.
Attachment of the Aminopropyl Chain: The aminopropyl chain can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexenone is replaced by an aminopropyl group.
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of condensation reactions, starting from simple precursors like urea and glycine, followed by methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: Its chemical properties may make it useful in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A purine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
What sets 7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione apart from these similar compounds is its unique combination of a cyclohexenone moiety with a purine derivative. This structure may confer unique chemical and biological properties, making it a valuable compound for further study.
Propiedades
IUPAC Name |
7-[3-[(3,3-dimethyl-5-oxocyclohexen-1-yl)amino]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-18(2)9-12(8-13(24)10-18)19-6-5-7-23-11-20-15-14(23)16(25)22(4)17(26)21(15)3/h9,11,19H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUSPMHXFZRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=C1)NCCCN2C=NC3=C2C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(benzyloxy)benzyl]quinuclidin-3-one hydrochloride](/img/structure/B4159914.png)
![ethyl 4-[(diphenylacetyl)amino]-3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylate hydrochloride](/img/structure/B4159916.png)
![2-amino-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide;hydrochloride](/img/structure/B4159930.png)
![1-(diaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]guanidine;sulfuric acid](/img/structure/B4159935.png)
![5-(acetylamino)-N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide hydrochloride](/img/structure/B4159947.png)
![[2-(1H-benzo[g]indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B4159960.png)


![1,3-dimethyl-7-{3-[(4-morpholinylmethylene)amino]propyl}-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B4159991.png)
![N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide hydrochloride](/img/structure/B4159997.png)
![7-[2-(2-azepanylideneamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B4160002.png)
![N-[2-(dibutylamino)ethyl]-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide](/img/structure/B4160010.png)

![N'-{2-[1,3-dimethyl-2,6-dioxo-8-(1-piperidinyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide hydrochloride](/img/structure/B4160023.png)
